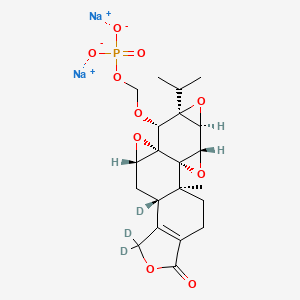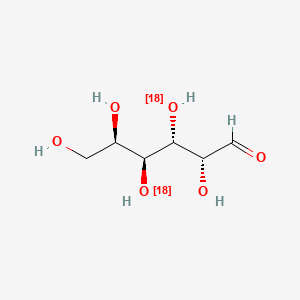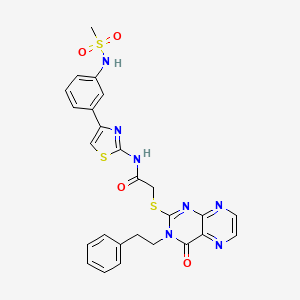
Benzyl-PEG4-acyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing a benzyl group and an acyl chloride group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to form stable covalent bonds with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with benzyl alcohol, followed by the introduction of an acyl chloride group. The process can be summarized as follows:
Polyethylene glycol and benzyl alcohol reaction: Polyethylene glycol is reacted with benzyl alcohol in the presence of a catalyst to form benzyl-PEG.
Introduction of acyl chloride group: The benzyl-PEG is then reacted with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the acyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG4-acyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products:
Amides and esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Carboxylic acids: Formed through hydrolysis of the acyl chloride group.
Scientific Research Applications
Benzyl-PEG4-acyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl-PEG4-acyl chloride involves the formation of covalent bonds with nucleophilic groups on target molecules. The acyl chloride group reacts with amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity makes it a valuable tool for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Benzyl-PEG4-amine: Contains an amine group instead of an acyl chloride group, making it less reactive towards nucleophiles.
Benzyl-PEG4-alcohol: Contains a hydroxyl group, which is less reactive compared to the acyl chloride group.
Benzyl-PEG4-thiol: Contains a thiol group, which has different reactivity and applications compared to the acyl chloride group.
Uniqueness: Benzyl-PEG4-acyl chloride is unique due to its high reactivity towards nucleophiles, making it an ideal linker for bioconjugation and drug delivery applications. Its ability to form stable covalent bonds with various biomolecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H23ClO6 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
OJEVFRTYDYXNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)



![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)



![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)


![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)

